![molecular formula C17H24N2O2 B5187666 N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-morpholinecarboxamide](/img/structure/B5187666.png)
N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-morpholinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-morpholinecarboxamide, also known as JNJ-5207852, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent.
Wirkmechanismus
The exact mechanism of action of N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-morpholinecarboxamide is not fully understood, but it is believed to act as a selective antagonist of the kappa opioid receptor (KOR). KORs are involved in the regulation of pain, stress, and mood, and their activation has been linked to the development of addiction and withdrawal symptoms.
Biochemical and physiological effects:
N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-morpholinecarboxamide has been shown to produce a range of biochemical and physiological effects, including the reduction of pain sensitivity, the attenuation of stress-induced behaviors, and the modulation of reward pathways in the brain. It has also been shown to have anxiolytic properties and to reduce the symptoms of withdrawal associated with opioid use.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-morpholinecarboxamide has several advantages for use in laboratory experiments, including its high selectivity for KORs and its ability to cross the blood-brain barrier. However, its limited solubility in aqueous solutions and its potential for off-target effects must be taken into account when designing experiments.
Zukünftige Richtungen
There are several areas of research that could be explored in the future regarding N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-morpholinecarboxamide. These include investigating its potential use as a treatment for other conditions, such as depression and post-traumatic stress disorder, as well as further elucidating its mechanism of action and potential side effects. Additionally, the development of more potent and selective KOR antagonists could lead to the development of more effective therapies for addiction and pain management.
Synthesemethoden
The synthesis of N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-morpholinecarboxamide involves the reaction of 3-isopropenylphenylacetic acid with isobutylamine, followed by the addition of morpholine and the subsequent formation of the carboxamide. The final product is obtained through recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-morpholinecarboxamide has been extensively studied for its potential use as a therapeutic agent for a variety of conditions, including chronic pain, inflammation, and anxiety disorders. It has also been investigated as a potential treatment for addiction and withdrawal symptoms associated with opioid use.
Eigenschaften
IUPAC Name |
N-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-13(2)14-6-5-7-15(12-14)17(3,4)18-16(20)19-8-10-21-11-9-19/h5-7,12H,1,8-11H2,2-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKXFGYQDUYYAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-morpholinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}methyl)benzoic acid](/img/structure/B5187596.png)
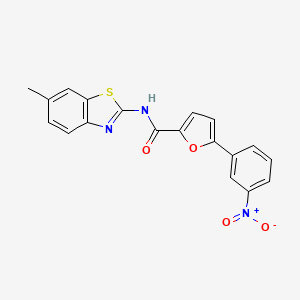
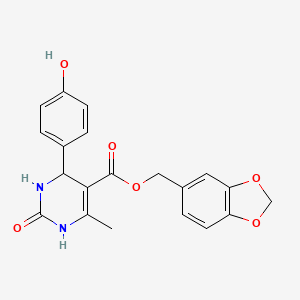

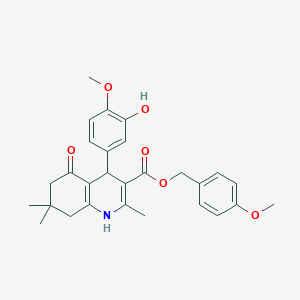
![5-methyl-7-(3-methyl-2-thienyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5187637.png)
![3-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B5187642.png)
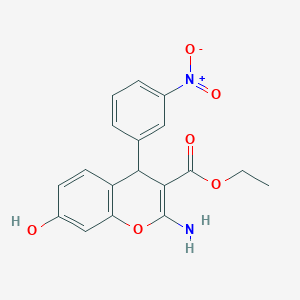
![(2R*,6R*)-2-allyl-1-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5187668.png)
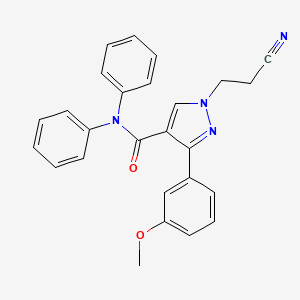
![3-(4-chlorophenyl)-7-(2-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5187681.png)
![ethyl 1-{[2-(2-phenylethyl)-1,3-benzoxazol-5-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B5187689.png)
![2-ethyl-1-[(4-fluorophenyl)sulfonyl]piperidine](/img/structure/B5187701.png)
![3-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5187704.png)